![molecular formula C13H8Cl2N4O B2403176 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034583-84-9](/img/structure/B2403176.png)
2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
“2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various pathways . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Solid-State Emitters
These compounds allow good solid-state emission intensities, meaning they can be designed as solid-state emitters by proper structural selection .
Commercial Probes
The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .
Drug Discovery
The great synthetic versatility of these compounds permits structural modifications throughout its periphery, making them a privileged scaffold for combinatorial library design and drug discovery .
Antiproliferative Activity
A novel series of pyrazolo pyrimidine substituted diamides has been synthesized and screened for their in vitro antiproliferative activity using an MTT assay .
CDK2 Inhibitors
These derivatives have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines, making them potential CDK2 inhibitors .
Lipid Droplet Biomarkers
These compounds can be used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating the interesting versatility of this core .
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to a halt in the cell cycle and preventing the cells from entering the S phase .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Future research could focus on exploring these potentials further.
properties
IUPAC Name |
2,5-dichloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-1-2-11(15)10(5-8)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBYACCVFWEAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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